2,3,3-Triiodoallyl-p-toluenesulfonate

Description

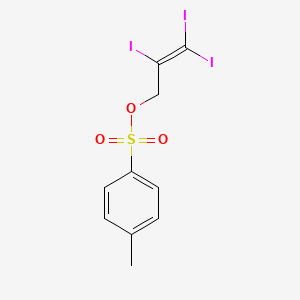

2,3,3-Triiodoallyl-p-toluenesulfonate is a halogenated sulfonate ester characterized by a p-toluenesulfonyl (tosyl) group attached to a triiodo-substituted allyl moiety. The presence of three iodine atoms likely enhances its electrophilicity and steric bulk, influencing reactivity and stability compared to non-halogenated sulfonates .

Properties

Molecular Formula |

C10H9I3O3S |

|---|---|

Molecular Weight |

589.96 g/mol |

IUPAC Name |

2,3,3-triiodoprop-2-enyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H9I3O3S/c1-7-2-4-8(5-3-7)17(14,15)16-6-9(11)10(12)13/h2-5H,6H2,1H3 |

InChI Key |

KCWKLIOQGJTMFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(=C(I)I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties of Selected Sulfonates

*Estimated based on structural analogs.

Key Observations:

- Halogenation Impact: The triiodo substitution in the target compound distinguishes it from non-halogenated analogs like 2-methylbutyl p-toluenesulfonate.

- Solubility : Unlike water-soluble surfactants (e.g., Hexadecyltrimethylammonium-p-toluenesulfonate), the triiodoallyl variant is likely soluble in organic solvents due to its hydrophobic iodine atoms .

- Thermal Stability : The melting point of Propionylcholine p-toluenesulfonate (120°C) suggests moderate thermal stability, whereas the triiodo compound’s stability may vary due to iodine’s labile nature .

Key Observations:

- Toxicity : Hexadecyltrimethylammonium-p-toluenesulfonate exhibits moderate toxicity (LD₅₀ 675 mg/kg), while the triiodo compound’s toxicity remains unstudied but may be higher due to iodine content .

- Enzyme Interactions : Sulfonates with smaller substituents (e.g., 2-methylbutyl) show higher enzyme compatibility in desulfurization studies, whereas bulky groups like triiodoallyl likely impede enzyme binding .

Q & A

Q. What are the recommended synthetic routes for preparing 2,3,3-Triiodoallyl-p-toluenesulfonate, and how can purity be optimized?

The synthesis typically involves the reaction of p-toluenesulfonyl chloride derivatives with triiodoallyl precursors. Key steps include:

- Purification of p-toluenesulfonyl chloride : To avoid byproducts like p-toluenesulfonic acid, wash the reagent with 5% aqueous sodium hydroxide, dry with magnesium sulfate, and distill under reduced pressure (b.p. 146°C at 15 mm Hg) .

- Controlling reaction conditions : Maintain temperatures below 40°C to prevent decomposition of iodine-containing intermediates. Use inert atmospheres (e.g., nitrogen) to avoid oxidation .

- Purity validation : Confirm via NMR (¹H, ¹³C) and FT-IR spectroscopy, focusing on sulfonate S=O stretches (~1360 cm⁻¹) and absence of residual tosyl chloride peaks .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve iodine-heavy structures. Ensure high-resolution data (<1.0 Å) to minimize thermal motion artifacts .

- Mass spectrometry (HRMS) : Employ ESI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with triiodo groups .

- Thermogravimetric analysis (TGA) : Assess thermal stability, as iodine substituents may decompose above 200°C .

Q. How should researchers handle hygroscopicity and storage challenges for this compound?

- Storage : Keep in amber vials under nitrogen at -20°C to prevent hydrolysis of the sulfonate group. Desiccants like phosphorus pentoxide are recommended .

- Handling : Use gloveboxes with <5% humidity for weighing. Pre-dry solvents (e.g., molecular sieves for THF) to minimize water ingress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for iodinated sulfonate derivatives?

Q. What experimental design strategies minimize byproduct formation during iodination of allyl-p-toluenesulfonates?

- Iodine source optimization : Replace I₂ with N-iodosuccinimide (NIS) to reduce polyiodination. Monitor stoichiometry (1:3 molar ratio for triiodo products) .

- Solvent selection : Use dichloromethane (DCM) over DMF to avoid sulfonate group solvolysis. Confirm via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .

- Quenching protocols : Add sodium thiosulfate post-reaction to scavenge unreacted iodine, followed by extraction with ethyl acetate to isolate the product .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- DFT studies : Model the electrophilic iodination mechanism using Gaussian or ORCA. Focus on allyl group orbital interactions with iodine electrophiles .

- Molecular docking : Screen for potential biological activity by simulating sulfonate group interactions with protein targets (e.g., thyroid hormone receptors) .

Q. What safety protocols are essential when working with triiodoallyl derivatives?

- Toxicological risks : Iodine vapor and sulfonic acid byproducts are respiratory irritants. Use fume hoods with HEPA filters and monitor air quality .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Iodine-containing waste requires segregation for halogen-specific treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.